molecular formula C11H18N4S B11050556 3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea

3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea

Cat. No.: B11050556
M. Wt: 238.36 g/mol
InChI Key: SBTVQXATKLSMDN-UHFFFAOYSA-N
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Description

N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring and the thiourea moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate thiourea derivative. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups.

    Alkylation: The pyrazole derivative is then alkylated with an allyl halide to introduce the allyl group.

    Thiourea Formation: The final step involves the reaction of the alkylated pyrazole with a thiourea derivative under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thiourea moiety to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its ability to inhibit specific enzymes and proteins.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. It is studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the pyrazole ring and the thiourea moiety allows the compound to form strong interactions with its targets, enhancing its biological activity.

Comparison with Similar Compounds

N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can be compared with other similar compounds, such as:

    N-METHYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA: This compound differs by the presence of a methyl group instead of an allyl group. It may exhibit different reactivity and biological activity due to the difference in the alkyl group.

    N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA: This compound has a urea moiety instead of a thiourea moiety. The presence of the oxygen atom in the urea group can influence its chemical and biological properties.

    1,3,5-TRIMETHYL-4-(ALLYLTHIO)PYRAZOLE: This compound features a thiol group attached to the pyrazole ring

The uniqueness of N-ALLYL-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA lies in its specific combination of the pyrazole ring, allyl group, and thiourea moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N4S

Molecular Weight

238.36 g/mol

IUPAC Name

1-prop-2-enyl-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea

InChI

InChI=1S/C11H18N4S/c1-5-6-12-11(16)13-7-10-8(2)14-15(4)9(10)3/h5H,1,6-7H2,2-4H3,(H2,12,13,16)

InChI Key

SBTVQXATKLSMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=S)NCC=C

Origin of Product

United States

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